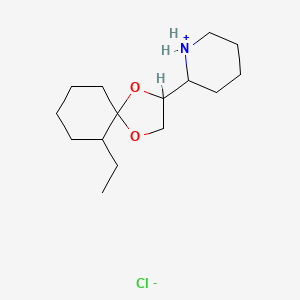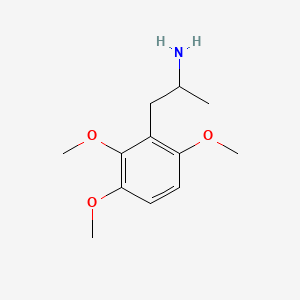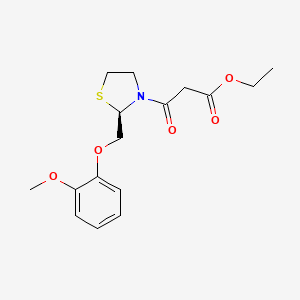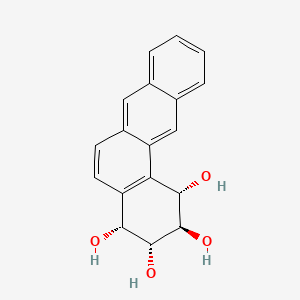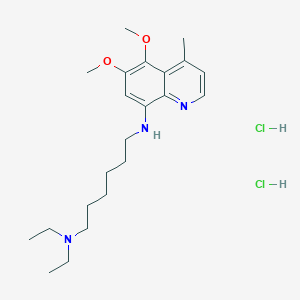
N1-(5,6-Dimethoxy-4-methylquinolin-8-yl)-N6,N6-diethylhexane-1,6-diamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(5,6-Dimethoxy-4-methylquinolin-8-yl)-N6,N6-diethylhexane-1,6-diamine dihydrochloride is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a quinoline core substituted with methoxy and methyl groups, along with a diethylhexane-diamine side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(5,6-Dimethoxy-4-methylquinolin-8-yl)-N6,N6-diethylhexane-1,6-diamine dihydrochloride typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using methods such as the Skraup, Döbner–Von Miller, Friedländer, Conrad–Limpach–Knorr, and Combes reactions.
Substitution Reactions: Methoxy and methyl groups are introduced to the quinoline core through electrophilic aromatic substitution reactions.
Attachment of the Diamine Side Chain: The diethylhexane-diamine side chain is attached via nucleophilic substitution reactions, often using reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt) to facilitate the coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing purification techniques such as crystallization and chromatography to ensure product purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups on the quinoline ring.
Reduction: Reduction reactions can target the quinoline core, potentially converting it to a dihydroquinoline derivative.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.
Scientific Research Applications
N1-(5,6-Dimethoxy-4-methylquinolin-8-yl)-N6,N6-diethylhexane-1,6-diamine dihydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of N1-(5,6-Dimethoxy-4-methylquinolin-8-yl)-N6,N6-diethylhexane-1,6-diamine dihydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: The compound can affect various cellular pathways, including those related to cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
N4-(5,8-Dimethoxy-2-methylquinolin-6-yl)-N1,N1-diethylpentan: This compound has a similar quinoline core but differs in the position and type of substituents.
N-(5,6-Dimethoxy-4-methylquinolin-8-yl)-N,N-diethyl-hexane-1,6-diamine: This is a closely related compound with slight variations in the side chain.
Uniqueness
N1-(5,6-Dimethoxy-4-methylquinolin-8-yl)-N6,N6-diethylhexane-1,6-diamine dihydrochloride is unique due to its specific substitution pattern on the quinoline ring and the presence of a diethylhexane-diamine side chain. These structural features contribute to its distinct chemical and biological properties .
Properties
CAS No. |
68219-28-3 |
|---|---|
Molecular Formula |
C22H37Cl2N3O2 |
Molecular Weight |
446.5 g/mol |
IUPAC Name |
N-(5,6-dimethoxy-4-methylquinolin-8-yl)-N',N'-diethylhexane-1,6-diamine;dihydrochloride |
InChI |
InChI=1S/C22H35N3O2.2ClH/c1-6-25(7-2)15-11-9-8-10-13-23-18-16-19(26-4)22(27-5)20-17(3)12-14-24-21(18)20;;/h12,14,16,23H,6-11,13,15H2,1-5H3;2*1H |
InChI Key |
SQXCJRWXYLROEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCCCCNC1=CC(=C(C2=C(C=CN=C12)C)OC)OC.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


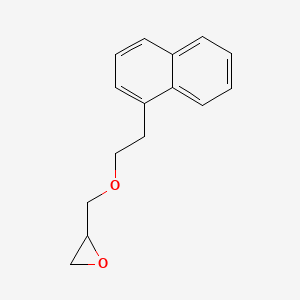
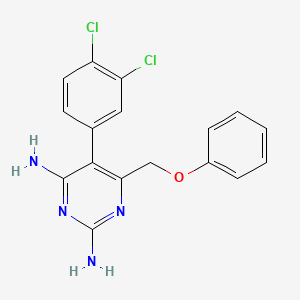
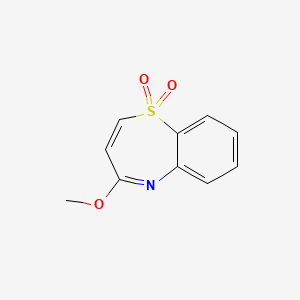
![3a,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3(2H)-one](/img/structure/B12803145.png)

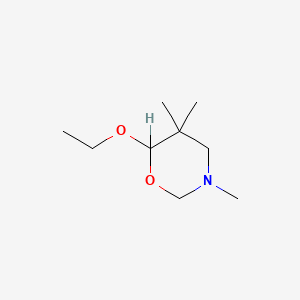
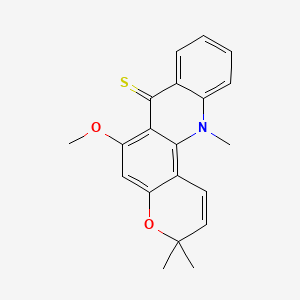
![4-(chloromethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol](/img/structure/B12803161.png)
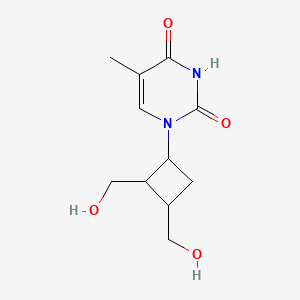
![2,6-Dichloro-n-[2,6-dinitro-4-(trifluoromethyl)phenyl]-4-nitroaniline](/img/structure/B12803175.png)
